Fenoterol hydrobromide
Overview
Description
Fenoterol hydrobromide is a beta-2 adrenergic agonist and bronchodilator used primarily for the symptomatic treatment of asthma and other reversible obstructive airway diseases. It is a small molecule that functions by stimulating beta-2 adrenergic receptors in the lungs, leading to relaxation of bronchial smooth muscle and increased bronchial airflow .
Mechanism of Action
Target of Action
Fenoterol hydrobromide primarily targets the Beta-2 adrenergic receptor . This receptor plays a crucial role in the regulation of bronchial smooth muscle tone and lung function .
Mode of Action
This compound acts as an agonist at the Beta-2 adrenergic receptor . By binding to this receptor, it stimulates a response that leads to the relaxation of bronchial smooth muscle . This interaction results in bronchodilation and increased bronchial airflow .
Biochemical Pathways
The activation of the Beta-2 adrenergic receptor by this compound triggers a cascade of biochemical events. This includes the activation of adenylate cyclase, an enzyme that increases the production of cyclic adenosine monophosphate (cAMP). The elevated levels of cAMP in turn lead to the relaxation of bronchial smooth muscle .
Pharmacokinetics
It is known that the compound is metabolized in the liver . More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The primary result of this compound’s action is the relaxation of bronchial smooth muscle , leading to bronchodilation . This effect helps to open up the airways to the lungs, decreasing bronchoconstriction, and increasing bronchial airflow . This makes it an effective treatment for conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other medications can impact its effectiveness. It’s also important to note that the compound should be stored in a cool, dry place away from heat and direct light to maintain its stability .
Biochemical Analysis
Biochemical Properties
Fenoterol hydrobromide interacts with beta-2 adrenergic receptors, leading to relaxation of bronchial smooth muscle, bronchodilation, and increased bronchial airflow . It also stimulates beta-1 receptors, which can lead to more cardiovascular toxicity than isoprenaline or salbutamol .
Cellular Effects
This compound’s primary effect on cells is the relaxation of bronchial smooth muscle cells, leading to bronchodilation . This effect is achieved through the stimulation of beta-2 adrenergic receptors, which are predominantly found in the lungs. This stimulation leads to an increase in cyclic AMP levels within the cells, resulting in relaxation of the smooth muscle and dilation of the bronchial passages .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to beta-2 adrenergic receptors. This binding triggers a cascade of events, starting with the activation of adenylate cyclase, an enzyme that converts ATP to cyclic AMP. The increase in cyclic AMP levels leads to the activation of protein kinase A, which then phosphorylates various target proteins, leading to relaxation of bronchial smooth muscle .
Metabolic Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: Fenoterol hydrobromide can be synthesized through a multi-step process involving the reaction of 3,5-dihydroxybenzaldehyde with isopropylamine to form the intermediate Schiff base. This intermediate is then reduced to the corresponding amine, followed by a reaction with 4-hydroxyphenylacetone to yield fenoterol. The final step involves the formation of the hydrobromide salt by reacting fenoterol with hydrobromic acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction steps as described above. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH. The final product is subjected to rigorous quality control measures to ensure its efficacy and safety for medical use .
Chemical Reactions Analysis
Types of Reactions: Fenoterol hydrobromide undergoes various chemical reactions, including:
Oxidation: The phenolic groups in fenoterol can be oxidized to quinones under certain conditions.
Reduction: The imine intermediate in the synthesis can be reduced to the corresponding amine.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Ethers, esters, and other substituted products
Scientific Research Applications
Fenoterol hydrobromide has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of beta-2 adrenergic agonists and their interactions with receptors.
Biology: Investigated for its effects on cellular signaling pathways and receptor activation.
Medicine: Extensively studied for its therapeutic effects in treating asthma, chronic obstructive pulmonary disease (COPD), and other respiratory conditions.
Industry: Used in the development of inhalation therapies and other pharmaceutical formulations .
Comparison with Similar Compounds
Salbutamol: Another beta-2 adrenergic agonist used for bronchodilation.
Terbutaline: A beta-2 adrenergic agonist with similar therapeutic uses.
Isoprenaline: A non-selective beta agonist with both beta-1 and beta-2 activity
Comparison:
Fenoterol vs. Salbutamol: Fenoterol has a higher beta-2 selectivity compared to salbutamol, leading to more pronounced bronchodilation but also higher cardiovascular risks.
Fenoterol vs. Terbutaline: Both have similar therapeutic effects, but fenoterol is often preferred for its rapid onset of action.
Fenoterol vs. Isoprenaline: Fenoterol is more selective for beta-2 receptors, reducing the risk of beta-1 mediated cardiovascular side effects
Fenoterol hydrobromide stands out due to its high beta-2 selectivity and rapid onset of action, making it a valuable therapeutic agent for managing acute asthma attacks and other obstructive airway diseases.
Properties
IUPAC Name |
5-[1-hydroxy-2-[1-(4-hydroxyphenyl)propan-2-ylamino]ethyl]benzene-1,3-diol;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4.BrH/c1-11(6-12-2-4-14(19)5-3-12)18-10-17(22)13-7-15(20)9-16(21)8-13;/h2-5,7-9,11,17-22H,6,10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGZRQMALQBXAIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)O)NCC(C2=CC(=CC(=C2)O)O)O.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
13392-18-2 (Parent) | |
Record name | Fenoterol hydrobromide [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001944123 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5045419 | |
Record name | Fenoterol hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5045419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>57.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26732605 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1944-12-3, 13392-18-2 | |
Record name | Fenoterol hydrobromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1944-12-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fenoterol hydrobromide [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001944123 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fenoterol hydrobromide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757811 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Fenoterol hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5045419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-[1-hydroxy-2-[[2-(4-hydroxyphenyl)-1-methylethyl]amino]ethyl]resorcinol hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.130 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of fenoterol hydrobromide?
A1: this compound is a selective β2-adrenergic receptor agonist. [] Upon binding to these receptors, predominantly found in airway smooth muscle, it activates the enzyme adenylate cyclase. This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate (cAMP). [] Elevated cAMP levels lead to the relaxation of bronchial smooth muscle, providing relief from bronchospasms. []
Q2: Besides bronchodilation, are there other effects of this compound mediated through β2-adrenergic receptors?
A2: Yes, this compound also reduces the release of inflammatory cell mediators, particularly from mast cells. [] This anti-inflammatory effect contributes to its therapeutic benefits in respiratory diseases.
Q3: Can repeated exposure to this compound affect histamine H1 receptor expression in airway smooth muscle?
A3: Research indicates that this compound can upregulate histamine H1 receptors in airway smooth muscle. [] This effect is mediated through the β2-adrenergic receptor/cAMP signaling pathway and involves increased gene transcription and mRNA stability. [] This upregulation could potentially contribute to adverse effects observed with prolonged use of short-acting β2-agonists. []
Q4: What is the molecular formula and weight of this compound?
A4: The research papers provided do not specifically state the molecular formula and weight of this compound. To obtain this information, please refer to chemical databases like PubChem or ChemSpider.
Q5: How does the formulation of this compound in pressurized-metered dose inhalers (pMDIs) affect its stability and performance?
A5: Studies have shown that the type and concentration of propellant, water, and ethanol in pMDI formulations significantly impact the stability and performance of this compound. [, ] Formulations with high hydrofluoroalkane propellant content (>74% v/v) were prone to precipitation. [, ] Ethanol content also influenced stability, with higher concentrations (>27% v/v) generally improving drug solubility. [, ]
Q6: How is this compound absorbed and distributed in the body?
A6: this compound can be administered via various routes, including oral, intravenous, and inhalation. [, , , , ] The absorption and distribution profiles vary depending on the route of administration. Following inhalation, a significant portion of the drug deposits in the oropharynx, with a smaller percentage reaching the lungs for systemic absorption. []
Q7: What is the primary route of elimination for this compound?
A7: this compound is rapidly eliminated from the body, mainly through renal excretion. [, ] Studies in pregnant rabbits showed rapid conversion of the drug into conjugates, further suggesting efficient elimination. []
Q8: Does pregnancy affect the pharmacokinetics of this compound?
A8: A study investigating the pharmacokinetics of intravenous this compound in pregnant women with premature labor found no significant differences compared to data from non-pregnant individuals. [] This suggests that variations in plasma concentrations observed in pregnant women are not primarily due to altered pharmacokinetics. []
Q9: What types of in vitro and in vivo models have been used to study the efficacy of this compound?
A9: A range of in vitro and in vivo models have been employed to assess the efficacy of this compound. These include:- In vitro: Studies using isolated human leukocytes have demonstrated this compound's ability to inhibit allergen-induced histamine release. []- In vivo: Animal models, such as guinea pigs and dogs, have been utilized to investigate the bronchodilatory effects and cardiovascular side effects of this compound alone and in combination with ipratropium bromide. [, ] Additionally, studies in denervated mice have explored the potential of this compound to ameliorate muscle atrophy and stress-induced damage. [, ]- Clinical Trials: Numerous clinical trials have been conducted to assess the efficacy and safety of this compound in various patient populations, including those with asthma, chronic obstructive pulmonary disease (COPD), and preterm labor. [, , , , , ]
Q10: Have there been efforts to develop alternative drug delivery systems for this compound to improve its therapeutic profile?
A11: Yes, researchers have explored alternative delivery systems for this compound, such as the Respimat® Soft Mist™ Inhaler (SMI). [, , ] This device generates slow-moving and longer-lasting aerosols compared to conventional pressurized metered-dose inhalers (pMDIs). [] Studies suggest that Respimat® SMI might improve lung deposition and achieve comparable bronchodilation at lower doses compared to pMDIs, particularly in patients with poor inhalation technique. [, , ]
Q11: What analytical methods are commonly used to determine this compound concentrations?
A12: Several analytical techniques have been employed for the quantification of this compound:- High-Performance Liquid Chromatography (HPLC): This method, often coupled with UV detection, allows for sensitive and specific determination of this compound in pharmaceutical products and biological samples. []- Radioimmunoassay: This technique offers high sensitivity and has been used to measure fenoterol plasma concentrations in pharmacokinetic studies. []- Colorimetric Assays: Methods utilizing the aggregation of citrate-capped gold nanoparticles or the reduction of silver ions to silver nanoparticles in the presence of this compound have been developed for its quantification. [, ]- Conductometric Titration: This technique, employing silver nitrate as the titrant, offers a simple and cost-effective approach for determining this compound in pure form and pharmaceutical formulations. []
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